molecular formula C6H2F3N3 B15223851 5-(Trifluoromethyl)pyrazine-2-carbonitrile

5-(Trifluoromethyl)pyrazine-2-carbonitrile

Cat. No.: B15223851
M. Wt: 173.10 g/mol
InChI Key: FXEFXUAHICCLEZ-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrazine-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, with a nitrile group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 5-(Trifluoromethyl)pyrazine with cyanogen bromide under basic conditions. Another method includes the use of trifluoromethylated pyrazine derivatives as starting materials, which are then subjected to nitrile-forming reactions using reagents like sodium cyanide or trimethylsilyl cyanide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Trifluoromethyl)pyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and functional materials.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as a chemical intermediate in crop protection products.

    5-(Trifluoromethyl)pyridine-2-carbonyl chloride: Utilized in pharmaceutical synthesis.

Uniqueness

5-(Trifluoromethyl)pyrazine-2-carbonitrile stands out due to its unique combination of a trifluoromethyl group and a nitrile group on a pyrazine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

5-(Trifluoromethyl)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazine ring substituted with a trifluoromethyl group and a carbonitrile functional group. The presence of the trifluoromethyl moiety enhances lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor for several kinases, including VEGFR-2, which is involved in angiogenesis. Its IC50 value against VEGFR-2 has been reported at 1.46 µM, indicating effective inhibition that may be leveraged for anti-cancer therapies .
  • Caspase Inhibition : Similar compounds have been noted for their ability to inhibit caspases, enzymes that play essential roles in apoptosis and inflammation. This suggests that this compound may also exhibit anti-inflammatory properties through caspase inhibition.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the trifluoromethyl group significantly enhances the binding affinity of the compound to its targets. Variants of the pyrazine structure have been synthesized to explore how different substitutions affect potency and selectivity. For instance, modifications at the 4-position of the pyrazine ring have led to compounds with improved selectivity for specific kinases over others, such as CHK1 versus CHK2 .

Table 1: Summary of Biological Activities

Activity TypeTargetIC50 Value (µM)Reference
Kinase InhibitionVEGFR-21.46
Apoptosis RegulationCaspasesNot specified
AntiproliferativeVarious Tumor Cell LinesVaries

Case Study: Anticancer Activity

In preclinical models, this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies involving HeLa cells showed that modifications to the compound's structure could enhance its efficacy against tumor growth .

Pharmacokinetics and Toxicology

Pharmacokinetic studies suggest that the compound exhibits favorable absorption and distribution characteristics due to its lipophilic nature imparted by the trifluoromethyl group. However, detailed studies on its metabolic stability in human liver microsomes indicate that while it is metabolically stable, further optimization may be necessary to enhance its pharmacokinetic profile for clinical applications .

Properties

IUPAC Name

5-(trifluoromethyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3/c7-6(8,9)5-3-11-4(1-10)2-12-5/h2-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFXUAHICCLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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